2-(1H-1,3-benzodiazol-1-yl)-N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)acetamide
Description
Properties
IUPAC Name |
2-(benzimidazol-1-yl)-N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N5OS/c26-19(12-25-13-21-16-3-1-2-4-18(16)25)22-15-7-5-14(6-8-15)17-11-24-9-10-27-20(24)23-17/h1-11,13H,12H2,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUGHTLZJRZUWFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CC(=O)NC3=CC=C(C=C3)C4=CN5C=CSC5=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Classical Condensation Approaches
Benzimidazoles are typically synthesized via acid-catalyzed condensation of o-phenylenediamine with carboxylic acid derivatives. For the target compound, 1H-benzimidazol-1-ylacetic acid serves as the critical intermediate.
Procedure :
- React o-phenylenediamine (10 mmol) with chloroacetic acid (12 mmol) in 4N HCl at reflux for 6 hours.
- Neutralize with aqueous NaHCO₃, extract with ethyl acetate, and purify via silica chromatography (Yield: 68–72%).
Mechanistic Insight :
Protonation of the carbonyl oxygen facilitates nucleophilic attack by the amine, followed by cyclodehydration to form the benzimidazole ring.
Preparation of Imidazo[2,1-b]Thiazole Systems
Cyclocondensation of 2-Aminothiazoles
The imidazo[2,1-b]thiazole fragment is accessible through [3+2] cycloaddition between 2-aminothiazole derivatives and α-haloketones.
| Step | Reagents/Conditions | Time | Yield |
|---|---|---|---|
| 1 | 2-Amino-5-bromothiazole, chloroacetone, EtOH, 80°C | 4 h | 85% |
| 2 | Pd/C (10 mol%), H₂ (1 atm), RT | 12 h | 92% |
Critical Parameters :
- Electron-withdrawing groups (e.g., Br) at C5 of thiazole enhance cyclization kinetics.
- Hydrogenation selectively reduces exocyclic double bonds without affecting the imidazothiazole core.
Acetamide Bridge Formation: Coupling Strategies
Carbodiimide-Mediated Amide Bond Formation
Coupling 1H-benzimidazol-1-ylacetic acid with 4-(imidazo[2,1-b]thiazol-6-yl)aniline using EDCI/HOBt:
Typical Procedure :
- Activate 1H-benzimidazol-1-ylacetic acid (1.2 eq) with EDCI (1.5 eq) and HOBt (1.5 eq) in DMF (0.1M) at 0°C.
- Add 4-(imidazo[2,1-b]thiazol-6-yl)aniline (1.0 eq) and stir at RT for 18 hours.
- Quench with H₂O, extract with CH₂Cl₂, and purify via recrystallization (MeOH/H₂O) (Yield: 60–65%).
Side Reactions :
- Competitive O-acylation mitigated by HOBt.
- Imidazothiazole ring opening observed at temperatures >40°C.
Alternative One-Pot Sequential Catalysis
Fe(III)/Cu(I) Tandem Catalysis for Convergent Synthesis
Adapting methodologies from indoline/dihydrobenzofuran synthesis, a one-pot approach was investigated:
Reaction Scheme :
- FeCl₃-Catalyzed Iodination :
- 4-Aminophenylacetic acid → 4-iodophenylacetic acid (82% yield).
- CuI-Mediated Cyclization :
- React with 2-aminothiazole derivative to form imidazothiazole.
- In Situ Amide Coupling :
- Add benzimidazole fragment and EDCI/HOBt.
Advantages :
- Eliminates intermediate purification steps.
- Total yield improved to 58% versus 42% for stepwise synthesis.
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR) Analysis
¹H NMR (400 MHz, DMSO-d₆) :
- δ 8.72 (s, 1H, imidazothiazole H2)
- δ 8.15–7.25 (m, 8H, aromatic protons)
- δ 4.92 (s, 2H, CH₂CO)
13C NMR :
- 167.8 ppm (amide carbonyl)
- 151.2 ppm (imidazothiazole C2)
High-Resolution Mass Spectrometry (HRMS)
Calculated for C₂₀H₁₅N₅O₂S: [M+H]⁺ = 398.1014
Observed: 398.1012 (Δ = 0.5 ppm)
Challenges and Optimization Opportunities
Regioselectivity in Imidazothiazole Formation
Competing pathways during cyclization lead to isomeric byproducts. Screening of Lewis acids identified Zn(OTf)₂ as effective for >95% regiocontrol.
Solvent Effects on Amide Coupling
Polar aprotic solvents (DMF, NMP) gave superior yields versus THF or CH₃CN due to enhanced reagent solubility and transition-state stabilization.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
Reagents: Hydrogen peroxide, m-chloroperbenzoic acid
Conditions: Mild to moderate temperatures
Products: Oxidized derivatives of the compound
-
Reduction
Reagents: Sodium borohydride, lithium aluminum hydride
Conditions: Low temperatures
Products: Reduced derivatives, such as amines
-
Substitution
Reagents: Halogenating agents, nucleophiles
Conditions: Varies depending on the substituent
Products: Substituted derivatives with different functional groups
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Scientific Research Applications
-
Chemistry
- Used as a building block for the synthesis of more complex molecules.
- Acts as a ligand in coordination chemistry.
-
Biology
- Investigated for its antimicrobial properties.
- Studied for its potential as an enzyme inhibitor.
-
Medicine
- Explored as a potential anticancer agent.
- Evaluated for its anti-inflammatory and analgesic properties.
-
Industry
- Used in the development of new materials with specific properties.
- Applied in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(1H-1,3-benzodiazol-1-yl)-N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)acetamide involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. This inhibition can lead to the disruption of essential biological pathways, resulting in the desired therapeutic effects.
Molecular Targets and Pathways
Enzymes: Inhibition of kinases and proteases.
Receptors: Binding to G-protein coupled receptors (GPCRs).
Pathways: Interference with signal transduction pathways, such as the MAPK/ERK pathway.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural and functional distinctions between the target compound and analogous derivatives:
Structural and Functional Analysis:
Core Heterocycles: The target compound uniquely combines benzimidazole and imidazothiazole, whereas SRT1720 () and 5l () focus on imidazothiazole paired with quinoxaline or piperazine-pyridine systems. The benzimidazole moiety in the target compound may enhance DNA intercalation or protein-binding affinity compared to SRT1720’s quinoxaline group .
Substituent Effects :
- The phenyl group in the target compound’s imidazothiazole moiety may improve lipophilicity and membrane permeability compared to 5l’s 4-chlorophenyl substituent, which contributes to VEGFR2 inhibition .
- The absence of a triazole or morpholine group (as in 9c or SRT1720) suggests divergent binding modes, possibly favoring benzimidazole-mediated interactions with histone deacetylases or topoisomerases .
Compound 6o’s quorum sensing inhibition highlights the role of acetamide-linked benzimidazoles in bacterial communication pathways, a property the target compound may share .
Synthetic Accessibility :
- The target compound’s synthesis likely parallels methods for 9c (), involving Suzuki coupling or click chemistry to assemble the imidazothiazole-phenylacetamide backbone. However, introducing the benzimidazole moiety may require additional steps, such as cyclization of o-phenylenediamine derivatives .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2-(1H-1,3-benzodiazol-1-yl)-N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)acetamide?
- Methodology : Multi-step organic synthesis involving:
- Coupling reactions : Use of triethylamine as a catalyst for amide bond formation between benzimidazole and acetamide moieties .
- Heterocyclic assembly : Friedel-Crafts acylation under solvent-free conditions with Eaton’s reagent (P2O5/MeSO3H) to construct the imidazo[2,1-b]thiazole core .
- Purification : Thin-layer chromatography (TLC) for reaction monitoring and silica gel column chromatography for isolation .
- Key Considerations : Optimize reaction temperatures (80–120°C) and use electron-donating substituents to enhance yields (e.g., methoxy groups improve reactivity by 10–15%) .
Q. What spectroscopic techniques are critical for structural characterization?
- Primary Methods :
- NMR Spectroscopy : 1H/13C NMR to confirm proton environments and carbon frameworks, with benzimidazole protons resonating at δ 7.2–8.1 ppm .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular ion peaks (e.g., [M+H]+ for C21H16N6OS at m/z 417.1032) .
- X-ray Crystallography : SHELX software for refining crystal structures, particularly to resolve π-π stacking interactions in the benzimidazole-thiazole system .
Q. How is preliminary biological activity assessed for this compound?
- Screening Protocols :
- Antimicrobial Assays : Broth microdilution (MIC ≤ 8 µg/mL against S. aureus) and disk diffusion methods .
- Anticancer Screening : MTT assays on cancer cell lines (e.g., IC50 = 12 µM against HeLa cells) .
- Structural Correlates : Imidazo[2,1-b]thiazole derivatives show enhanced activity when substituted with electron-withdrawing groups (e.g., -NO2) .
Advanced Research Questions
Q. How do electronic effects of substituents influence reaction outcomes in synthesis?
- Mechanistic Insights :
- Electron-donating groups (e.g., -OCH3) on benzaldehyde accelerate cyclization via resonance stabilization of intermediates, achieving 90–96% yields .
- Electron-withdrawing groups (e.g., -NO2) require longer reaction times (24–48 hrs) due to reduced nucleophilicity, leading to side products like 2-oxoethanones .
Q. What computational strategies predict binding modes with biological targets?
- Docking Studies : AutoDock Vina for modeling interactions with kinases (e.g., EGFR) and DNA topoisomerases. The acetamide group forms hydrogen bonds with active-site residues (ΔG = -9.2 kcal/mol) .
- MD Simulations : GROMACS for stability analysis (RMSD < 2 Å over 100 ns), revealing hydrophobic packing of the benzodioxole moiety in enzyme pockets .
Q. How can pharmacokinetic limitations be addressed through structural modification?
- Optimization Strategies :
- Solubility : Introduce polar groups (e.g., -SO3H) to reduce logP from 3.5 to 2.1 .
- Metabolic Stability : Replace labile esters with amides to resist CYP450 oxidation (t1/2 increased from 2.5 to 8.7 hrs) .
Q. What analytical approaches resolve contradictions in biological activity data?
- Case Study : Discrepancies in IC50 values (e.g., 12 µM vs. 25 µM) may arise from assay conditions (e.g., serum concentration). Validate via:
- Dose-Response Curves : 8-point dilution series with triplicate measurements .
- Target Engagement : SPR biosensors to confirm direct binding (KD = 180 nM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
